3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with thiophene-2-carboxylic acid in the presence of a base can yield the desired compound .
Industrial Production Methods
advancements in microwave-assisted synthesis and other modern techniques may offer scalable production routes .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of estrogen receptor beta, blocking the receptor’s activity and influencing cellular processes such as cell growth and differentiation . The compound’s unique structure allows it to bind selectively to its targets, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Known for its selective antagonism of estrogen receptor beta.
5-Thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-Phenyl-5-(thiophen-2-yl)-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its dual trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other advanced applications .
Properties
Molecular Formula |
C18H9F6N3S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-phenyl-5-thiophen-2-yl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H9F6N3S/c19-17(20,21)13-9-11(12-7-4-8-28-12)25-16-14(10-5-2-1-3-6-10)15(18(22,23)24)26-27(13)16/h1-9H |
InChI Key |
NLDTWJCWPRRJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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